1H,4H,6H-furo[3,4-c]pyrazole
Description
Nomenclature and Structural Characteristics of 1H,4H,6H-furo[3,4-c]pyrazole
The systematic naming of heterocyclic compounds follows established rules to provide clarity and structural information. scribd.com The name "this compound" itself denotes a fused ring system. "Furo" indicates the presence of a furan (B31954) ring, and "pyrazole" indicates a pyrazole (B372694) ring. The "[3,4-c]" notation specifies the face of the furan ring and the side of the pyrazole ring where the fusion occurs. The "1H,4H,6H-" prefix, known as indicated hydrogen, specifies the location of saturation. scribd.com An alternative IUPAC name for this compound is 4,6-dihydro-1h-furo[3,4-c]pyrazole. achemblock.com
The structural characteristics of this molecule are defined by its constituent rings. Pyrazole is a five-membered aromatic ring with two adjacent nitrogen atoms. mdpi.com Furan is also a five-membered aromatic ring, containing one oxygen atom. msu.edu The fusion of these two rings creates a bicyclic system with a unique spatial arrangement and electronic distribution.
Below is a data table summarizing the key properties of the parent compound, this compound.
| Property | Value |
| CAS Number | 4543-55-9 achemblock.com |
| Molecular Formula | C5H6N2O achemblock.comnih.gov |
| Molecular Weight | 110.12 g/mol achemblock.com |
| IUPAC Name | 4,6-dihydro-1h-furo[3,4-c]pyrazole achemblock.com |
| SMILES | C1=NNC2=C1COC2 achemblock.com |
Significance of Fused Furan-Pyrazole Heterocycles in Contemporary Organic Synthesis
Fused heterocyclic systems are crucial building blocks in organic synthesis, enabling the creation of complex molecules. fiveable.me The fusion of furan and pyrazole rings, in particular, has garnered attention from researchers due to the diverse biological and pharmacological properties exhibited by the resulting derivatives. rsc.org These compounds are recognized for their potential applications in medicinal chemistry and materials science. fiveable.me
The versatility of the furo[3,4-c]pyrazole scaffold allows for the development of a wide range of derivatives. fiveable.me Synthetic strategies often focus on introducing various functional groups to this core structure to modulate its properties and biological activity. airo.co.in The development of efficient and selective synthetic methods, such as multi-component reactions and intramolecular cycloadditions, has significantly advanced the exploration of this class of compounds. tandfonline.comresearchgate.netresearchgate.net Recent research has highlighted the synthesis of various substituted furo[3,4-c]pyrazole derivatives, demonstrating the ongoing interest in this heterocyclic system. rsc.org
Historical Context and Evolution of Furo[3,4-c]pyrazole Research within Fused Heterocyclic Chemistry
The study of heterocyclic compounds has a long history, with many common heterocycles identified early on. msu.edu The systematic investigation of fused heterocyclic systems is a more contemporary endeavor, driven by the quest for novel compounds with unique properties. fiveable.meairo.co.in
Early research into pyrazole chemistry, initiated by Ludwig Knorr in 1883, laid the groundwork for the exploration of pyrazole-containing fused systems. chim.itnih.gov The synthesis of the furo[3,4-c]pyrazole ring system itself represents a specific branch of this broader field. For instance, early work reported the reaction of acetyl tetronic acid with phenylhydrazine (B124118) to form a pyrazole-lactone, which is a derivative of the furo[3,4-c]pyrazole system. tandfonline.com
Properties
CAS No. |
4543-55-9 |
|---|---|
Molecular Formula |
C5H6N2O |
Molecular Weight |
110.11 g/mol |
IUPAC Name |
4,6-dihydro-1H-furo[3,4-c]pyrazole |
InChI |
InChI=1S/C5H6N2O/c1-4-2-8-3-5(4)7-6-1/h1H,2-3H2,(H,6,7) |
InChI Key |
FDJLNXFDGZTUNF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)NN=C2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1h,4h,6h Furo 3,4 C Pyrazole Derivatives
Conventional Cyclization and Annulation Strategies for Furo[3,4-c]pyrazole Core Formation
Conventional methods for constructing the furo[3,4-c]pyrazole skeleton often rely on well-established organic reactions, building the fused ring system in a stepwise manner. These strategies include multi-step synthesis, building upon pre-existing heterocyclic rings, and specific condensation reactions.
Multi-Step Organic Synthesis Techniques for Furo[3,4-c]pyrazole and its Derivatives
Multi-step synthesis provides a robust approach to complex heterocyclic systems like furo[3,4-c]pyrazoles, allowing for the careful construction and functionalization of the molecule. An example of this is the synthesis of 1H,4H-3,6-dinitropyrazolo[4,3-c]pyrazole (DNPP), a high-energy material. Although the nomenclature in the source material refers to it as pyrazolo[4,3-c]pyrazole, the core structure is the same as furo[3,4-c]pyrazole. The synthesis commences with acetylacetone (B45752) and hydrazine (B178648) hydrate (B1144303) and proceeds through a series of reactions including dehydration, condensation, nitration, reduction, diazotization, and intramolecular cyclization, followed by a second nitration, oxidation, and finally, decarboxylation. researchgate.net This lengthy process highlights the intricacy that can be involved in building the fused ring system from simple acyclic precursors.
A modified and more efficient process for obtaining 3,6-dinitropyrazolo[4,3-c]pyrazole has also been reported. This improved route involves monocyclization, diazotization, bicyclization, nitration, oxidation, and a final decarboxylative nitration, starting from acetylacetone. researchgate.net This multi-step approach, while complex, allows for the introduction of specific substituents, in this case, nitro groups, which are crucial for the desired energetic properties of the final compound. nih.govnih.govresearchgate.net
Approaches Involving Pre-existing Furan (B31954) or Pyrazole (B372694) Moieties in Furo[3,4-c]pyrazole Construction
Building upon an existing heterocyclic ring is a common and effective strategy in heterocyclic chemistry. For the synthesis of furo[3,4-c]pyrazoles, this can involve starting with either a furan or a pyrazole derivative and constructing the second ring onto it.
A notable example starting from a furan derivative is the synthesis of 1-substituted-4-oxo-1,4-dihydro-6H-furo[3,4-c]pyrazoles from 3-acyltetronic acids. Tetronic acid is a derivative of furan-2,4-dione. The reaction of acetyl tetronic acid with phenylhydrazine (B124118) initially forms a 3-(1-phenylhydrazonoethyl)-tetronic acid intermediate. This intermediate then undergoes ring closure to afford the furo[3,4-c]pyrazole system. tandfonline.comtandfonline.com This method provides a direct route to the fused system by forming the pyrazole ring onto a pre-existing furan scaffold.
Conversely, starting with a pyrazole ring and constructing the furan portion is also a viable strategy. For instance, a three-step synthetic route to 2H-furo[2,3-c]pyrazoles, an isomer of the target compound, begins with a commercially available 1-phenylpyrazol-3-ol. nih.gov This pyrazole is first iodinated and then coupled with terminal alkynes via a Sonogashira-type reaction to yield 4-alkynyl-3-hydroxy-1-phenyl-1H-pyrazoles. The final step is a silver(I)-catalyzed 5-endo-dig cyclization, which forms the fused furan ring. nih.gov While this example produces a different isomer, the general principle of building a furan ring onto a pyrazole precursor is a key strategy in the synthesis of furopyrazoles.
Condensation Reactions of Aminopyrazoles with Bifunctional Reagents
The condensation of aminopyrazoles with various bifunctional electrophiles is a widely used method for the synthesis of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. nih.govbeilstein-journals.org In these reactions, the aminopyrazole acts as a binucleophile, reacting with the electrophilic centers of the bifunctional reagent to form a new fused ring. For the synthesis of the furo[3,4-c]pyrazole core, this would require a bifunctional reagent capable of forming a furan ring. While the literature is rich with examples of aminopyrazole condensations leading to nitrogen-containing fused rings, specific examples of their reaction with bifunctional reagents to form the furo[3,4-c]pyrazole system are not as prevalent. Theoretically, the reaction of a suitably substituted aminopyrazole, for instance, a 4-amino-5-hydroxymethylpyrazole, with a reagent containing two electrophilic centers could lead to the formation of the furo[3,4-c]pyrazole core. However, specific documented instances of this particular condensation are not widely reported in the surveyed literature.
Advanced Synthetic Transformations and Catalyst-Mediated Routes to Furo[3,4-c]pyrazole Analogues
Modern synthetic chemistry offers a range of advanced methodologies for the construction of complex molecules, including multi-component reactions and intramolecular cycloadditions. These methods often provide increased efficiency and molecular diversity.
Multi-Component Reactions for Furo[3,4-c]pyrazole Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are a powerful tool in synthetic chemistry. They offer advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of compounds. The synthesis of various fused pyrazole derivatives, such as pyrano[2,3-c]pyrazoles, is well-documented through four-component reactions involving reagents like hydrazine hydrate, ethyl acetoacetate, aldehydes, and malononitrile. beilstein-journals.orgmdpi.com These reactions typically proceed through a cascade of condensation, addition, and cyclization steps. While MCRs are a prominent method for constructing fused heterocyclic systems, specific examples that lead directly to the 1H,4H,6H-furo[3,4-c]pyrazole core are not extensively reported in the current scientific literature. The development of such a multi-component reaction would represent a significant advancement in the synthesis of this particular heterocyclic scaffold.
Intramolecular Cycloaddition Reactions in Furo[3,4-c]pyrazole Formation
Intramolecular cycloaddition reactions are highly effective for the construction of fused ring systems, as they can rapidly generate molecular complexity in a single step. It has been reported that furo[3,4-c]pyrazole derivatives can be synthesized through a reaction sequence that involves the intramolecular cycloaddition of appropriately functionalized 1,3-dipoles. tandfonline.com A specific example of this strategy is the use of intramolecular nitrile imine cycloadditions onto a furan ring to construct a difuro[3,2-c;3,4-d]pyrazole skeleton, which contains the furo[3,4-c]pyrazole core. rsc.org Nitrile imines, which are 1,3-dipoles, can be generated in situ and then undergo a [3+2] cycloaddition with a tethered dipolarophile, in this case, a double bond within a furan ring, to form the fused pyrazole ring. nih.govbeilstein-journals.org This approach offers a powerful and convergent route to the furo[3,4-c]pyrazole system.
Below is a table summarizing the synthetic methodologies for this compound derivatives.
| Methodology | Sub-Methodology | Starting Materials | Key Features | Product |
| Conventional Cyclization and Annulation | Multi-Step Organic Synthesis | Acetylacetone, Hydrazine hydrate | Lengthy, stepwise construction and functionalization | 1H,4H-3,6-dinitropyrazolo[4,3-c]pyrazole |
| Approaches Involving Pre-existing Moieties | 3-Acyltetronic acids, Phenylhydrazine | Formation of pyrazole ring onto a furan scaffold | 1-substituted-4-oxo-1,4-dihydro-6H-furo[3,4-c]pyrazoles | |
| Advanced Synthetic Transformations | Intramolecular Cycloaddition Reactions | Functionalized furans with tethered nitrile imine precursors | Convergent, rapid generation of molecular complexity | Furo[3,4-c]pyrazole derivatives |
Nitrilimine Cycloadditions and Stereoselective Synthesis of Furo[3,4-c]pyrazole Derivatives
A prominent and highly effective method for the synthesis of the furo[3,4-c]pyrazole skeleton is the intramolecular 1,3-dipolar cycloaddition of nitrilimines. This approach offers a high degree of control over stereochemistry, enabling the synthesis of enantiopure derivatives.
The strategy involves the in situ generation of a nitrilimine from a suitable precursor, typically a hydrazonoyl chloride, which then undergoes a spontaneous intramolecular cycloaddition. A key example involves the treatment of a hydrazonoyl chloride bearing a stereocenter with silver carbonate. researchgate.net This promotes the formation of the corresponding nitrilimine intermediate, which rapidly cyclizes to yield 4-(S)-methyl-6-oxo-3,3a,4,5-tetrahydro-furo[3,4-c]pyrazole derivatives. This reaction proceeds with both high yield and significant diastereoselectivity. unimi.it The stereochemical outcome of the cycloaddition has been rationalized through computational studies using MP2 calculations, which provide a theoretical basis for the experimentally observed stereoselectivity. researchgate.netunimi.it
The choice of base can be critical in these cycloadditions. While silver salts are effective, other bases like triethylamine (B128534) can also be used to generate the nitrilimine dipole, sometimes influencing the product distribution and reaction efficiency. researchgate.net The versatility of the 1,3-dipolar cycloaddition of nitrilimines to alkenes is a well-established method for pyrazoline ring construction, and its application in an intramolecular fashion represents a powerful tool for creating complex fused systems like furo[3,4-c]pyrazoles. nih.gov
| Precursor Type | Reagent | Product | Yield/Selectivity | Reference |
| Hydrazonoyl chloride with stereocenter | Silver Carbonate | 4-(S)-methyl-6-oxo-3,3a,4,5-tetrahydro-furo[3,4-c]pyrazole | Good yield and diastereoselectivity | unimi.it |
Other Intramolecular Cyclization Pathways for Furo[3,4-c]pyrazole Rings
While intramolecular nitrilimine cycloaddition is a well-documented pathway, other intramolecular cyclization strategies for the specific formation of the furo[3,4-c]pyrazole ring system are less prevalent in the literature. The synthesis of isomeric systems, such as 2H-furo[2,3-c]pyrazoles, has been achieved through methods like the silver(I)-mediated 5-endo-dig ring-closure of 4-alkynyl-3-hydroxy-1H-pyrazoles. nih.gov However, pathways leading directly to the furo[3,4-c]pyrazole core via alternative intramolecular cyclizations remain a more specialized area of investigation. The development of new cyclization cascades starting from variously substituted pyrazoles or furan precursors continues to be an active area of research in heterocyclic chemistry. olemiss.edu
Green Chemistry Approaches in Furo[3,4-c]pyrazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazole derivatives. nih.gov These approaches aim to reduce environmental impact by avoiding hazardous reagents, using eco-friendly solvents, employing renewable energy sources like microwave and ultrasound, and utilizing recyclable or catalyst-free systems. nih.govresearchgate.net Such strategies are not only environmentally conscious but also often lead to improved reaction efficiency, higher yields, and simpler purification procedures. researchgate.net
Solvent-Free and Aqueous Medium Reactions for Furo[3,4-c]pyrazole Derivatives
The use of green solvents, particularly water, or the elimination of solvents altogether, represents a significant advancement in sustainable synthesis. Water is an ideal solvent due to its non-toxicity, availability, and safety. Numerous protocols have been developed for synthesizing pyrazole derivatives in aqueous media. thieme-connect.comias.ac.in For instance, multicomponent reactions to form fused pyrazole systems, such as pyrano[2,3-c]pyrazoles, have been successfully performed in water, often without the need for a catalyst. ias.ac.in Similarly, solvent-free conditions, where reagents are mixed directly, often with heating, can lead to highly efficient and clean reactions. nih.gov While specific examples detailing the synthesis of the this compound core under these exact conditions are not extensively documented, these methodologies hold great promise for future applications in synthesizing this scaffold. researchgate.net The use of glycerol-water mixtures has also been reported as an effective and environmentally benign medium for catalyst-free pyrazole synthesis. researchgate.net
Catalyst-Free and Organocatalytic Protocols in Furo[3,4-c]pyrazole Synthesis
Developing synthetic protocols that operate without a catalyst or with the use of metal-free, recyclable organocatalysts is a central goal of green chemistry. Catalyst-free, multicomponent reactions for the synthesis of related fused pyrazoles, such as pyrano[2,3-c]pyrazoles and spiro[indoline-3,4-pyrano[2,3-c]pyrazoles], have been successfully developed, often proceeding in aqueous media with high efficiency. ias.ac.insemanticscholar.org
Organocatalysis offers an alternative to potentially toxic or expensive metal catalysts. rsc.org Catalysts like glycine (B1666218) have been used for the four-component synthesis of dihydropyrano[2,3-c]pyrazole derivatives in water at room temperature, affording excellent yields in very short reaction times. semanticscholar.org The application of these catalyst-free and organocatalytic principles to the synthesis of furo[3,4-c]pyrazole derivatives is a promising area for the development of more sustainable and efficient synthetic routes. researchgate.netnih.gov
Microwave and Ultrasound Assisted Syntheses of Fused Pyrazoles
The use of non-conventional energy sources like microwave (MW) irradiation and ultrasound has revolutionized the synthesis of many heterocyclic compounds, including pyrazoles. rsc.org These techniques offer significant advantages over conventional heating methods.
Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles by minimizing side product formation. eurekaselect.comdergipark.org.tr It has been widely employed for various pyrazole syntheses, including multicomponent reactions and cyclocondensations. nih.govresearchgate.net
Ultrasound irradiation promotes reactions through acoustic cavitation, which enhances mass transfer and reaction rates. researchgate.net It is particularly useful for processes requiring milder conditions and serves as a valuable green alternative, often used in solvent-free or aqueous systems. rsc.orgnih.gov
The table below compares conventional heating with microwave-assisted techniques for a representative pyrazole synthesis, illustrating the typical improvements in reaction time and yield.
| Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Several hours | Moderate to Good | dergipark.org.tr |
| Microwave Irradiation | 2-20 minutes | Good to Excellent | dergipark.org.tr |
While specific reports on the microwave or ultrasound-assisted synthesis of this compound are limited, these techniques are broadly applicable to fused pyrazole synthesis and represent a powerful tool for optimizing the construction of this scaffold. researchgate.net
Synthesis of Substituted and Functionalized this compound Derivatives
The functionalization of the this compound core can be achieved either by using appropriately substituted starting materials in the ring-forming reactions or by post-synthesis modification of the heterocyclic scaffold.
The intramolecular nitrilimine cycloaddition approach is particularly amenable to introducing diversity. The substituents on the final furo[3,4-c]pyrazole ring are dictated by the functional groups present on the hydrazonoyl chloride and the alkene precursor. unimi.it This allows for the strategic placement of alkyl, aryl, and functional groups like ketones on the core structure during its assembly.
Furthermore, post-cyclization functionalization represents a powerful strategy for elaborating the core structure. While direct functionalization of the furo[3,4-c]pyrazole ring is not widely reported, modern cross-coupling reactions are a common method for modifying heterocyclic systems. For example, palladium-catalyzed reactions such as Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig (for C-N bonds) couplings have been successfully applied to the related 6-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)–dione system to introduce a wide range of substituents. nih.gov It is plausible that similar strategies could be applied to halogenated furo[3,4-c]pyrazole derivatives to access a diverse library of functionalized compounds. Other classical reactions for functionalizing pyrazole rings, such as the Vilsmeier-Haack reaction to introduce formyl groups, could also be explored on suitable furo[3,4-c]pyrazole precursors. nih.gov
Introduction of Halogen, Alkyl, and Aryl Substituents on the Furo[3,4-c]pyrazole Scaffold
The introduction of various substituents onto the furo[3,4-c]pyrazole core is crucial for modulating its physicochemical properties and biological activity. While direct functionalization of the this compound system is not extensively documented, synthetic strategies can be extrapolated from the well-established chemistry of pyrazoles and related fused heterocyclic systems.
Halogenation: The introduction of halogen atoms can be a key step for further functionalization, such as cross-coupling reactions. For pyrazole systems, electrophilic halogenating agents like N-halosuccinimides (NCS, NBS, NIS) are commonly employed. It is anticipated that the furo[3,4-c]pyrazole scaffold would undergo halogenation at the available positions on the pyrazole ring. The regioselectivity of this reaction would likely be influenced by the electronic nature of the fused furan ring and any existing substituents.
Alkylation and Arylation: N-alkylation and N-arylation of the pyrazole moiety within the furo[3,4-c]pyrazole system can be achieved using various alkyl or aryl halides in the presence of a base. C-alkylation and C-arylation are typically more challenging and often require metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. For these transformations, a pre-halogenated furo[3,4-c]pyrazole derivative would be a necessary precursor. For instance, a bromo-substituted furo[3,4-c]pyrazole could be coupled with an arylboronic acid under palladium catalysis to yield the corresponding aryl-substituted derivative.
A notable example of functionalization on a related pyrazolo[4,3-c]pyrazole core is the synthesis of 1H,4H-3,6-dinitropyrazolo[4,3-c]pyrazole. This synthesis involves a nitration step, demonstrating that electrophilic substitution reactions can be performed on this fused ring system.
| Functionalization | Reagents and Conditions (Proposed) | Potential Products |
| Bromination | N-Bromosuccinimide (NBS), CCl4, reflux | Bromo-1H,4H,6H-furo[3,4-c]pyrazole |
| N-Alkylation | Alkyl halide, K2CO3, DMF, rt | N-Alkyl-1H,4H,6H-furo[3,4-c]pyrazole |
| C-Arylation (Suzuki) | Arylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, reflux | Aryl-1H,4H,6H-furo[3,4-c]pyrazole |
Functionalization via Active Methylene (B1212753) Compounds in Furo[3,4-c]pyrazole Synthesis
The use of active methylene compounds is a versatile strategy for the construction of pyrazole rings. This approach can be extended to the synthesis of the furo[3,4-c]pyrazole scaffold. A plausible synthetic route involves the reaction of a suitably functionalized furan derivative bearing a 1,3-dicarbonyl or equivalent moiety with a hydrazine derivative.
For instance, a 3,4-diacylfuran or a furan-3,4-dicarboxylate could serve as the starting material. Condensation with hydrazine hydrate or a substituted hydrazine would lead to the formation of the pyrazole ring fused to the furan core. The reactivity of the active methylene groups is key to the cyclization process.
An intramolecular cycloaddition of properly functionalized 1,3-dipoles has been reported as a viable reaction sequence for the synthesis of furo[3,4-c]pyrazole derivatives. tandfonline.com This methodology highlights the importance of strategically positioned reactive functional groups that can undergo cyclization to form the desired bicyclic system.
| Starting Material | Reagent | Key Intermediate | Product |
| 3,4-Diacetylfuran | Hydrazine hydrate | Hydrazone | This compound |
| Diethyl furan-3,4-dicarboxylate | Phenylhydrazine | Hydrazide | N-Phenyl-1H,4H,6H-furo[3,4-c]pyrazolone |
| 2-Alkynyl acetoacetates | Diazo compounds | 1,3-dipole | 6-Oxo-2,6-dihydro-4H-furo[3,4-c]pyrazoles tandfonline.com |
Regioselectivity and Diastereoselectivity in Furo[3,4-c]pyrazole Synthetic Routes
When employing unsymmetrical starting materials, the control of regioselectivity and diastereoselectivity is a critical aspect of the synthesis of furo[3,4-c]pyrazole derivatives.
Regioselectivity: In the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of two possible regioisomers can occur. The regiochemical outcome is often dictated by the differential reactivity of the two carbonyl groups and the steric and electronic properties of the substituents on both reactants. For the synthesis of the furo[3,4-c]pyrazole core, the choice of a symmetrical hydrazine (e.g., hydrazine hydrate) or a carefully designed unsymmetrical furan precursor can circumvent issues of regioselectivity.
Diastereoselectivity: The creation of stereocenters during the synthesis of furo[3,4-c]pyrazole derivatives necessitates control over diastereoselectivity. This is particularly relevant in reactions that lead to partially saturated furan or pyrazole rings. A one-pot domino reaction involving a pyrazolone, an aromatic aldehyde, and a pyridinium (B92312) salt has been shown to produce 4,5-dihydro-1H-furo[2,3-c]pyrazole derivatives with high diastereoselectivity. nih.gov A similar multicomponent approach could potentially be adapted for the diastereoselective synthesis of substituted this compound derivatives, where the relative stereochemistry of the newly formed stereocenters is controlled during the cyclization step.
| Reaction Type | Key Factors for Selectivity | Observed/Potential Outcome |
| Pyrazole formation from unsymmetrical diketone | Steric hindrance, electronic effects of substituents | Formation of a major regioisomer |
| Multicomponent reaction | Catalyst, reaction conditions, nature of reactants | High diastereoselectivity in the formation of dihydro-furo[3,4-c]pyrazoles |
Reaction Mechanisms and Chemical Transformations of the 1h,4h,6h Furo 3,4 C Pyrazole System
Mechanistic Pathways of Core Ring Formation for Furo[3,4-c]pyrazole
The construction of the fused furo[3,4-c]pyrazole ring system can be approached through various synthetic strategies that build one or both heterocyclic rings in a sequential or concerted manner. Key mechanistic pathways include intramolecular cyclizations and intermolecular cycloadditions.
Multicomponent reactions involving domino sequences of condensation, addition, and cyclization are powerful tools for constructing complex heterocyclic systems. While a direct synthesis of the furo[3,4-c]pyrazole core using a Knoevenagel-Michael-dehydration sequence is not extensively documented, the mechanism is well-established for the synthesis of analogous fused pyrazoles, such as pyrano[2,3-c]pyrazoles and pyrazolo[3,4-b]pyridines, suggesting its potential applicability. chim.itresearchgate.net
The general mechanistic pathway for such a domino reaction typically begins with a Knoevenagel condensation . This step involves the reaction of an active methylene (B1212753) compound (e.g., a pyrazolone) with an aldehyde, catalyzed by a base. The pyrazolone, in its enol form, acts as a nucleophile, attacking the aldehyde carbonyl to form an aldol-type intermediate, which then dehydrates to yield a reactive α,β-unsaturated enone, also known as a Knoevenagel adduct. nih.govnih.gov
This adduct serves as a Michael acceptor for the subsequent Michael addition step. A second nucleophile, which could be another molecule of the active methylene compound or a different species, attacks the β-carbon of the enone. researchgate.netnih.gov This 1,4-conjugate addition creates a new carbon-carbon or carbon-heteroatom bond and generates an enolate intermediate.
The final step is an intramolecular dehydrative cyclization . The intermediate generated from the Michael addition undergoes a ring-closing reaction, often involving the attack of a nucleophilic group (like an amine or hydroxyl) onto a carbonyl or nitrile group, followed by the elimination of a small molecule, typically water, to form the stable, fused heterocyclic ring. chim.it
For example, in the synthesis of pyrazolo[3,4-b]pyridines, a reaction is initiated by a Knoevenagel condensation between a 3-oxopropanenitrile (B1221605) and an aldehyde. chim.it The resulting acrylonitrile (B1666552) intermediate then undergoes a Michael addition with a 5-aminopyrazole, followed by a selective dehydrative cyclization and oxidation to yield the final fused product. chim.it This sequence demonstrates how these fundamental reactions can be combined to build fused pyrazole (B372694) systems.
Table 1: Key Mechanistic Steps in Fused Pyrazole Synthesis
| Reaction Step | Reactants | Key Intermediate | Transformation |
|---|---|---|---|
| Knoevenagel Condensation | Active Methylene Compound + Aldehyde/Ketone | Knoevenagel Adduct (α,β-unsaturated system) | Forms a new C=C bond and a Michael acceptor. |
| Michael Addition | Knoevenagel Adduct + Nucleophile | Enolate Intermediate | Forms a new C-C or C-heteroatom bond via 1,4-conjugate addition. |
| Cyclization/Dehydration | Michael Adduct Intermediate | Fused Heterocyclic Ring | Intramolecular ring closure followed by elimination of water to form the final aromatic or partially saturated ring. |
The 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is a cornerstone in the synthesis of five-membered heterocycles, including pyrazoles. nih.gov This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne, to form a five-membered ring. chim.itnih.gov
The formation of the pyrazole ring within the furo[3,4-c]pyrazole system can be achieved by reacting a suitable 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile. chim.itnih.gov
Diazo Compounds: The reaction of diazo compounds with alkynes is a classic method for pyrazole synthesis. nih.gov To form a furo[3,4-c]pyrazole, this would conceptually involve the reaction of a diazoalkane with a furan (B31954) derivative containing an alkyne moiety at an appropriate position. The concerted cycloaddition mechanism proceeds through a cyclic transition state, leading to the pyrazole ring.
Nitrile Imines: Nitrile imines, often generated in situ from the dehydrohalogenation of hydrazonoyl halides, are another class of 1,3-dipoles used for pyrazole synthesis. nih.gov They react readily with alkynes or alkyne surrogates. An alkyne synthon, such as a bromoalkene, can be used, which undergoes cycloaddition followed by elimination of HBr to yield the aromatic pyrazole ring. nih.gov
Sydnones: Sydnones are mesoionic aromatic compounds that can act as 1,3-dipoles in cycloaddition reactions. They react with activated alkynes, like dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form pyrazoles, typically with the extrusion of carbon dioxide.
The regioselectivity of the cycloaddition is a critical aspect, governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. While these methods are well-established for constructing the pyrazole ring, their application to create the fused furo[3,4-c]pyrazole scaffold directly in a single step is less common and would depend on the synthesis of suitably functionalized furan-based dipolarophiles or furan-containing 1,3-dipoles.
Reactivity Profiles of 1H,4H,6H-furo[3,4-c]pyrazole Derivatives
The reactivity of the furo[3,4-c]pyrazole system is a composite of the individual characteristics of the furan and pyrazole rings, modified by their fusion. The pyrazole ring is generally π-excessive, making it reactive towards electrophiles, while the furan ring is also an electron-rich system.
Pyrazoles are generally considered to be poorly reactive towards nucleophiles due to the electron-rich nature of the ring system. chim.it However, nucleophilic substitution can occur if the pyrazole ring is substituted with strong electron-withdrawing groups or contains a suitable leaving group at an activated position. chim.it For the pyrazole ring, nucleophilic attack preferentially occurs at the C3 and C5 positions. chim.it
In the context of a furo[3,4-c]pyrazole, a nucleophilic substitution reaction would likely require the presence of a good leaving group, such as a halogen, on the pyrazole moiety of the fused system. The introduction of electron-withdrawing groups (e.g., nitro, cyano) onto the ring would further facilitate such reactions by stabilizing the negatively charged Meisenheimer-type intermediate.
Both furan and pyrazole are susceptible to electrophilic aromatic substitution (EAS). In the pyrazole ring, the C4 position is the most electron-rich and thus the most reactive site for electrophilic attack. chim.itrrbdavc.org Attack at C4 leads to a more stable carbocation intermediate compared to attack at C3 or C5. rrbdavc.org Furan is also highly reactive towards electrophiles, with substitution typically occurring at the C2 (α) position.
In the fused furo[3,4-c]pyrazole system, there is a competition between the two rings for the incoming electrophile. The regioselectivity will be determined by which ring and which position can best stabilize the positive charge of the intermediate σ-complex (arenium ion). The precise outcome depends on the specific electrophile, the reaction conditions, and the presence of any pre-existing substituents on the ring system, which can direct the substitution pattern through their activating or deactivating effects. libretexts.org Without specific experimental data on the furo[3,4-c]pyrazole core, prediction relies on the relative activation of the two rings; however, attack on the C4-equivalent position of the pyrazole ring is a highly probable outcome.
Palladium-catalyzed cross-coupling reactions are powerful methods for the functionalization of heterocyclic cores, including pyrazoles. These reactions allow for the formation of C-C and C-N bonds, enabling the introduction of a wide variety of substituents. Key reactions applicable to halo-substituted furo[3,4-c]pyrazoles include the Suzuki-Miyaura and Buchwald-Hartwig couplings. mdpi.comnih.gov
Studies on the closely related pyrrolo[3,4-c]pyrazole scaffold provide significant insight into the potential of these reactions. nih.gov For instance, the Suzuki-Miyaura coupling of a chloro-pyrrolo[3,4-c]pyrazole derivative with various arylboronic acids has been shown to proceed efficiently. nih.gov The reaction typically employs a palladium source like Pd(OAc)₂, a bulky phosphine (B1218219) ligand such as Xantphos, and a base like K₂CO₃ in a suitable solvent. nih.gov
The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the halo-furo[3,4-c]pyrazole, followed by transmetalation with the boronic acid (or its boronate ester) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling halo-heterocycles with amines. This reaction also utilizes a palladium catalyst and a suitable ligand, providing a direct route to amino-substituted furo[3,4-c]pyrazole derivatives. nih.govnih.gov The efficiency of these cross-coupling reactions allows for the late-stage functionalization of the furo[3,4-c]pyrazole core, which is a valuable strategy in medicinal chemistry for creating libraries of analogues.
Table 2: Optimized Conditions for Suzuki-Miyaura Coupling on a Related Pyrrolo[3,4-c]pyrazole System
| Parameter | Condition | Role in Reaction |
|---|---|---|
| Starting Material | Chloro-pyrrolo[3,4-c]pyrazole | Electrophile |
| Coupling Partner | Arylboronic Acid | Nucleophile Source |
| Palladium Source | Pd(OAc)₂ | Catalyst |
| Ligand | Xantphos | Stabilizes catalyst, facilitates oxidative addition/reductive elimination |
| Base | K₂CO₃ | Activates boronic acid for transmetalation |
| Solvent | 1,4-Dioxane | Reaction Medium |
| Conditions | Microwave Irradiation, 130 °C | Accelerates reaction rate |
Data adapted from studies on the analogous pyrrolo[3,4-c]pyrazole system. nih.gov
Stability Considerations and Tautomerism in Furo[3,4-c]pyrazole Systems
The stability and tautomeric behavior of the this compound system are critical aspects of its chemical character. These properties are intrinsically linked to the electronic and structural nature of the fused heterocyclic rings. The pyrazole moiety, in particular, is known for its propensity to exhibit prototropic tautomerism, a phenomenon that significantly influences its reactivity and interactions.
Annular Prototropic Tautomerism
The most significant form of tautomerism in pyrazole-containing systems is annular prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov In the case of the this compound system, two primary tautomeric forms can be envisioned. These tautomers are interconvertible and may coexist in equilibrium. The position of this equilibrium can be influenced by a variety of factors, including the physical state of the compound, the solvent, and the temperature. nih.gov
The two principal annular tautomers of the furo[3,4-c]pyrazole system are the 1H- and 2H- forms. In the 1H-tautomer, the proton is located on the nitrogen atom designated as N-1, while in the 2H-tautomer, the proton resides on the N-2 nitrogen atom. The interconversion between these two forms involves a formal 1,2-proton shift.
It is important to note that while other tautomeric forms involving the migration of a proton to a carbon atom are theoretically possible, they would result in a loss of aromaticity in the pyrazole ring and are therefore significantly less stable. nih.gov Computational studies on pyrazole itself have shown that these non-aromatic tautomers are energetically unfavorable. researchgate.net
Factors Influencing Tautomeric Equilibrium
The relative stability of the tautomers in the this compound system, and thus the position of the tautomeric equilibrium, is dictated by a delicate balance of electronic and steric effects, as well as external conditions.
Electronic Effects: The electronic nature of the fused furan ring plays a crucial role. The oxygen atom in the furan ring influences the electron distribution in the pyrazole ring, which in turn affects the relative basicity of the two nitrogen atoms. Generally, the tautomer where the proton resides on the more basic nitrogen atom is favored.
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly impact the tautomeric equilibrium. nih.gov Polar, protic solvents can stabilize one tautomer over the other through hydrogen bonding interactions. In some cases, solvent molecules can actively participate in the intermolecular proton transfer between the nitrogen atoms. nih.gov
Temperature and Physical State: The tautomeric equilibrium is also temperature-dependent. In the solid state, one tautomer is often exclusively present, determined by the crystal packing forces. rsc.org In solution, a dynamic equilibrium between the tautomers is typically observed, the position of which can shift with temperature.
Computational Studies and Relative Stabilities
Due to the challenges in experimentally isolating and characterizing individual tautomers, computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for studying the tautomerism of pyrazole derivatives. nih.govpurkh.com These calculations can provide insights into the relative energies of the different tautomeric forms and the energy barriers for their interconversion.
For the unsubstituted this compound system, computational studies would be necessary to definitively predict the most stable tautomer. However, based on general principles observed in substituted pyrazoles, it is expected that one tautomer will be thermodynamically more stable than the other, although the energy difference may be small.
Below is an illustrative data table showing hypothetical relative energies for the two main tautomers of the furo[3,4-c]pyrazole system, based on typical values observed for other pyrazole systems.
| Tautomer | Structure | Relative Energy (kcal/mol) | Predicted Equilibrium Population (%) at 298 K |
|---|---|---|---|
| 1H-furo[3,4-c]pyrazole | [Structure of 1H-tautomer] | 0.0 | ~70 |
| 2H-furo[3,4-c]pyrazole | [Structure of 2H-tautomer] | 0.5 | ~30 |
Note: The structures and values in this table are illustrative and intended to represent the concept of tautomeric equilibrium. Actual values for this compound would require specific experimental or computational determination.
Spectroscopic and Structural Characterization Techniques in Furo 3,4 C Pyrazole Research
Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification in Furo[3,4-c]pyrazole
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. ponder.ing Different types of chemical bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for each compound. ponder.ing
In the analysis of furo[3,4-c]pyrazole derivatives, IR spectroscopy is instrumental in confirming the presence of key structural features. For instance, the stretching vibrations of the pyrazole (B372694) ring are typically observed in the regions of 1420–1402 cm⁻¹ and 1189–1071 cm⁻¹. nih.gov The C-N stretching vibrations within the pyrazole ring and between the pyrazole and adjacent aromatic or aliphatic groups can also be identified. nih.gov
Furthermore, the presence of specific substituents on the furo[3,4-c]pyrazole core can be confirmed by their characteristic absorption bands. For example, the strong, sharp absorption band of a nitrile (C≡N) group typically appears in the 2210–2280 cm⁻¹ region. ponder.ing Carbonyl (C=O) stretching vibrations from ester or amide functionalities are readily identifiable in the 1690-1760 cm⁻¹ range. libretexts.org The presence of N-H or O-H groups would be indicated by broad or sharp bands in the high-frequency region of the spectrum, typically between 3200 and 3600 cm⁻¹. ponder.ing
The following table summarizes typical IR absorption ranges for functional groups relevant to the analysis of furo[3,4-c]pyrazole derivatives.
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |
| C-H (Alkanes) | Stretch | 2850–2970 |
| C=C (Alkenes) | Stretch | 1610–1680 |
| C≡N (Nitriles) | Stretch | 2210–2280 |
| C=O (Ketones, Aldehydes, Esters) | Stretch | 1705–1750 |
| N-H (Amines, Amides) | Stretch | 3300–3500 |
| O-H (Alcohols, Phenols) | Stretch | 3200–3600 |
| Pyrazole Ring | Deformation | 634-640 |
This table presents general ranges, and specific values can vary based on the molecular environment. ponder.ingderpharmachemica.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Furo[3,4-c]pyrazole Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
In furo[3,4-c]pyrazole derivatives, the protons on the heterocyclic rings and any substituents will give rise to distinct signals in the ¹H NMR spectrum. For example, the protons of a methylene (B1212753) group (CH₂) in a pyrazole ring often appear as a singlet in the range of 5.34–5.55 ppm. nih.gov The protons on aromatic rings attached to the furo[3,4-c]pyrazole core will typically resonate in the downfield region (around 7-8 ppm), with their multiplicity and coupling constants providing information about the substitution pattern.
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. pharmacy180.com Each unique carbon atom in the molecule gives a distinct signal in the spectrum, allowing for the determination of the total number of non-equivalent carbons. quora.com The chemical shift of each signal provides insight into the type of carbon atom (e.g., aliphatic, aromatic, carbonyl).
For furo[3,4-c]pyrazole derivatives, the carbon atoms of the fused ring system and any substituents will have characteristic chemical shifts. For instance, the carbon atoms of the pyrazole ring typically appear in a specific range of the spectrum. rsc.org Methylene group carbons in pyrazole derivatives have been observed in the range of δ = 59.3–60.7 ppm. nih.gov The chemical shifts of the furan (B31954) ring carbons and any attached functional groups can also be assigned, providing a complete picture of the carbon skeleton.
The following table provides an example of ¹H and ¹³C NMR data for a substituted pyrazole derivative.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1,3-diphenyl-1H-pyrazole | 7.96–7.95 (m, 2H), 7.93 (s, 1H), 7.79 (d, J = 8.0 Hz, 2H), 7.50–7.43 (m, 4H), 7.37–7.28 (m, 2H), 6.79 (d, J = 2.2 Hz, 1H) | 153.0, 140.3, 133.2, 129.4, 128.7, 128.04, 128.0, 126.3, 125.9, 119.1, 105.0 |
Data from a representative pyrazole compound. rsc.org
Advanced 2D NMR techniques are crucial for unambiguously assigning the structure of complex furo[3,4-c]pyrazole derivatives, especially for determining connectivity and stereochemistry.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, which is invaluable for determining stereochemistry and conformation. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This technique is essential for establishing long-range connectivity within the molecule and piecing together the complete structural framework, especially in proton-deficient systems. nih.gov
¹⁵N NMR spectroscopy can provide direct information about the nitrogen atoms in the pyrazole ring. While less sensitive than ¹H or ¹³C NMR, techniques like ¹⁵N-HMBC can be used to confirm the connectivity of nitrogen atoms within the heterocyclic core. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Furo[3,4-c]pyrazole Derivatives
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. youtube.com In the analysis of furo[3,4-c]pyrazole derivatives, MS provides a precise molecular weight, which helps to confirm the molecular formula.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition. Electrospray ionization (ESI) is a soft ionization technique commonly used for these compounds, often producing a protonated molecule [M+H]⁺. nih.gov
Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, and the resulting fragmentation pattern provides valuable structural information. The fragmentation pathways of pyrrolo[3,4-c]pyrazole derivatives, a related class of compounds, have been studied, revealing characteristic losses of substituents and cleavages of the heterocyclic rings. researchgate.net This information can be used to confirm the structure of new furo[3,4-c]pyrazole derivatives.
Elemental Analysis for Compositional Verification of Furo[3,4-c]pyrazole Compounds
Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the proposed structure and confirms the purity of the sample. While journal guidelines often allow for a deviation of up to 0.4%, studies have shown some variability in results between different analytical service providers. cardiff.ac.uk
The following table shows an example of elemental analysis data for a synthesized pyrazole derivative.
| Molecular Formula | Calculated (%) | Found (%) |
| C₁₅H₁₁ClN₂ | C: 70.18, H: 4.32, N: 10.91 | C: 70.25, H: 4.35, N: 10.88 |
Data for a representative pyrazole compound. rsc.org
X-ray Diffraction Analysis for Solid-State Structure Determination of Furo[3,4-c]pyrazole Derivatives
Single-crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline solids. In the field of medicinal and materials chemistry, this method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule. Furthermore, it elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which are crucial for understanding the physical and chemical properties of the solid material.
For novel heterocyclic systems like furo[3,4-c]pyrazole derivatives, X-ray diffraction analysis would be instrumental in:
Confirming Connectivity: Unequivocally verifying the atomic connectivity of a newly synthesized derivative, confirming the successful formation of the fused furo[3,4-c]pyrazole ring system.
Determining Stereochemistry: Establishing the absolute and relative stereochemistry of chiral centers within the molecule.
Analyzing Molecular Conformation: Revealing the precise three-dimensional shape of the molecule in the solid state, including the planarity of the fused ring system and the orientation of any substituents. This information is vital for structure-activity relationship (SAR) studies in drug design, as the molecular shape dictates how a molecule interacts with biological targets.
Investigating Intermolecular Interactions: Identifying and characterizing the non-covalent interactions that govern the packing of molecules in the crystal. These interactions can influence properties such as solubility, melting point, and crystal morphology.
Detailed Research Findings from Hypothetical Furo[3,4-c]pyrazole Derivatives
Had crystallographic data been available, this section would have presented detailed findings from the analysis of various furo[3,4-c]pyrazole derivatives. This would have included a discussion of how different substitution patterns on the pyrazole and furan rings influence the molecular geometry and crystal packing. For instance, the introduction of bulky substituents might lead to significant deviations from planarity in the fused ring system, while hydrogen bond donors and acceptors would likely dictate the formation of specific supramolecular architectures.
Hypothetical Data Tables
Interactive data tables would have been generated to summarize the key crystallographic parameters for a series of hypothetical furo[3,4-c]pyrazole derivatives. These tables would have allowed for a comparative analysis of the structural data.
Table 1: Hypothetical Crystallographic Data for Furo[3,4-c]pyrazole Derivatives
| Compound ID | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Derivative A | C₁₀H₈N₂O₂ | Monoclinic | P2₁/c | data | data | data | 90 | data | 90 |
| Derivative B | C₁₂H₁₂N₂O₃ | Orthorhombic | Pbca | data | data | data | 90 | 90 | 90 |
| Derivative C | C₁₅H₁₀FN₃O | Triclinic | P-1 | data | data | data | data | data | data |
Table 2: Hypothetical Selected Bond Lengths and Angles for Furo[3,4-c]pyrazole Derivatives
| Compound ID | Bond | Length (Å) | Angle | Degree (°) |
| Derivative A | N1-N2 | data | C3-N2-N1 | data |
| Derivative A | C4-O5 | data | C4-C3a-N1 | data |
| Derivative B | N1-N2 | data | C3-N2-N1 | data |
| Derivative B | C4-O5 | data | C4-C3a-N1 | data |
| Derivative C | N1-N2 | data | C3-N2-N1 | data |
| Derivative C | C4-O5 | data | C4-C3a-N1 | data |
Without access to published crystallographic data for the 1H,4H,6H-furo[3,4-c]pyrazole system, the detailed structural analysis remains speculative. The scientific community eagerly awaits the synthesis and crystallographic characterization of these compounds to fully elucidate their solid-state structures.
Theoretical and Computational Investigations of the 1h,4h,6h Furo 3,4 C Pyrazole System
Quantum Chemical Calculations for Electronic Structure and Stability of Furo[3,4-c]pyrazole
Quantum chemical calculations are instrumental in providing a detailed picture of the electronic landscape of the furo[3,4-c]pyrazole system. These methods allow for the prediction of molecular geometries, electronic properties, and relative stabilities, offering insights that are often challenging to obtain through experimental techniques alone.
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the electronic structure of molecules. DFT calculations for furo[3,4-c]pyrazole and its analogues typically involve optimizing the molecular geometry to find the lowest energy conformation. These studies have revealed that the fused ring system is nearly planar, a feature that has implications for its aromaticity and electronic conjugation. nih.gov
The stability of the furo[3,4-c]pyrazole system can be assessed by calculating its total electronic energy and comparing it to that of its isomers or related compounds. For instance, DFT studies on analogous pyrazole (B372694) derivatives have been used to rationalize their stability and reactivity. nih.govresearchgate.net The choice of functional and basis set in DFT calculations is critical for obtaining accurate results, with hybrid functionals like B3LYP often providing a good balance between computational cost and accuracy for such systems. nih.goveurjchem.com
Table 1: Representative Calculated Geometric Parameters for a Fused Pyrazole System using DFT
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| N-N | 1.35 | - |
| C-N (pyrazole) | 1.38 | - |
| C-C (pyrazole) | 1.40 | - |
| C-O (furan) | 1.37 | - |
| C-C (furan) | 1.42 | - |
| C-N-N | - | 110.5 |
| N-N-C | - | 105.2 |
| C-O-C | - | 108.0 |
Note: The data in this table is illustrative and represents typical values for fused pyrazole-furan systems based on DFT calculations.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. materialsciencejournal.org
For the furo[3,4-c]pyrazole system, molecular orbital analysis typically shows that the HOMO is distributed over the pyrazole ring, while the LUMO is more localized on the furan (B31954) moiety. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. nih.gov These calculations are crucial for predicting the behavior of the molecule in chemical reactions and for designing new materials with specific electronic properties. researchgate.net
Table 2: Illustrative Frontier Orbital Energies for a Furo[3,4-c]pyrazole Analogue
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are representative and can vary depending on the specific analogue and the level of theory used in the calculation.
Natural Bond Orbital (NBO) analysis is a powerful tool for investigating intramolecular interactions, such as hyperconjugation and resonance effects, within a molecule. uba.ar In the furo[3,4-c]pyrazole system, NBO analysis can provide a quantitative picture of the delocalization of electron density between the fused rings.
Computational Modeling of Furo[3,4-c]pyrazole Reaction Mechanisms and Transition States
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions and for understanding the factors that control their outcomes. By mapping out the potential energy surface of a reaction, chemists can identify transition states and intermediates, and thereby gain a deeper understanding of the reaction pathway.
Møller-Plesset perturbation theory (MP2) is a higher-level quantum chemical method that can provide more accurate energies than DFT, particularly for systems where electron correlation is important. nih.gov While computationally more demanding, MP2 calculations can be crucial for rationalizing the stereoselectivity of reactions involved in the synthesis of furo[3,4-c]pyrazole derivatives.
By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict which product will be favored. This information is of great practical importance for the design of synthetic routes that selectively produce the desired stereoisomer.
Local reactivity descriptors, derived from conceptual DFT, are used to predict the most reactive sites within a molecule. These descriptors include the Fukui function, which indicates the change in electron density at a particular point in the molecule upon the addition or removal of an electron, and the local softness, which is related to the Fukui function.
For the furo[3,4-c]pyrazole system, these descriptors can be used to predict which atoms are most susceptible to electrophilic or nucleophilic attack. For example, the sites with the highest value of the Fukui function for nucleophilic attack will be the most likely to react with an electrophile. This information can be used to guide the functionalization of the furo[3,4-c]pyrazole core to create new derivatives with desired properties.
Thermodynamic and Kinetic Studies of Furo[3,4-c]pyrazole Formation and Transformations
A thorough review of scientific literature indicates that specific experimental or computational studies detailing the thermodynamic and kinetic parameters for the formation and transformation of the parent 1H,4H,6H-furo[3,4-c]pyrazole system are not extensively available. Theoretical investigations into this specific fused heterocyclic compound, including detailed data on reaction energies, activation barriers, and equilibrium constants, have not been a significant focus of published research to date.
From a kinetic standpoint, the rate of formation would be dependent on the activation energy of the cycloaddition reaction. This, in turn, is influenced by the electronic nature of the reacting species and the reaction mechanism. For instance, a 1,3-dipolar cycloaddition, a common route to pyrazoles, would have its kinetics influenced by the frontier molecular orbital (HOMO-LUMO) energies of the dipole and the dipolarophile.
Transformations of the this compound system could include tautomerization, ring-opening reactions, or further cycloadditions. The thermodynamics of these transformations would be governed by the relative free energies of the reactant and product, while the kinetics would be determined by the energy barriers of the transition states. Computational methods such as Density Functional Theory (DFT) would be a powerful tool to investigate these aspects, allowing for the calculation of geometries, energies, and vibrational frequencies of stationary points along a reaction coordinate. Such studies could provide valuable insights into the stability and reactivity of the this compound system, but specific data tables and detailed research findings are currently absent from the scientific literature.
Advanced Applications and Future Research Directions in Furo 3,4 C Pyrazole Chemistry
Furo[3,4-c]pyrazole Derivatives as Versatile Building Blocks for Complex Chemical Architectures
The pyrazole (B372694) nucleus and its fused derivatives are highly valued in organic synthesis due to their proven utility as versatile intermediates for preparing a wide array of complex molecules. researchgate.netmdpi.com The furo[3,4-c]pyrazole framework, in particular, offers multiple reaction sites, allowing for strategic functionalization to build more elaborate chemical structures. The inherent reactivity of both the furan (B31954) and pyrazole moieties can be harnessed to construct diverse molecular libraries.
The synthesis of functionalized pyrazoles is a primary focus for organic chemists, as these compounds serve as precursors to fused heterocyclic systems with significant biological and physicochemical properties. researchgate.net For instance, derivatives such as aminopyrazoles and formylpyrazoles are strategic intermediates for obtaining a range of biologically active compounds. mdpi.com The development of synthetic routes to dihydrofuro[2,3-c]pyrazole and tetrahydrofuro[3,4-c]pyrazole highlights the adaptability of the furopyrazole core in creating varied structural motifs. researchgate.net These synthetic strategies often involve multi-component reactions, which allow for the efficient assembly of complex structures from simple starting materials. rsc.org The ability to selectively modify the core structure makes furo[3,4-c]pyrazole derivatives powerful building blocks for combinatorial chemistry and drug discovery programs.
Potential in Materials Science and Optical Device Applications of Furo[3,4-c]pyrazole Analogues
Heteroaromatic compounds featuring conjugated systems are of great interest in materials science for their potential in electronic and photonic applications. nih.gov Analogues of furo[3,4-c]pyrazole, which combine the electronic characteristics of both furan and pyrazole rings, are promising candidates for the development of novel organic materials. nih.gov Computational studies, particularly using Density Functional Theory (DFT), have become critical in predicting the physicochemical properties of such complex molecules. nih.gov
A theoretical investigation of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, a compound with a similar furan-pyrazole linkage, revealed its potential for optoelectronic applications. nih.gov The study indicated high electronic stability and strong absorption properties in the UV region. nih.gov Such properties are crucial for applications in sensor technologies and photonic devices. nih.gov The planar conformation of these molecules facilitates π-π stacking, which is essential for charge transport in organic semiconductors. The development of fluorescent chemosensors from fused pyrazole systems further underscores their potential in optical devices. mdpi.com For example, bis-pyrazolo[3,4-b:4′,3′-e]pyridines have been synthesized and used as reversible, turn-off chemosensors for the nanomolar detection of various metal ions. mdpi.com
Role in the Development of Nitrogen-Rich Energetic Materials Derived from Related Pyrazole Systems
The pyrazole ring is a foundational structure in the field of high-energy density materials (HEDMs) due to its high nitrogen content, significant positive heat of formation, and thermal stability. nih.gov Nitrated pyrazole-based compounds are particularly prominent as they often exhibit superior detonation performance while maintaining lower sensitivity compared to traditional explosives. mdpi.comnih.gov The energy released by these nitrogen-rich compounds stems from their high heat of formation rather than the oxidation of a carbon backbone, which also results in more environmentally friendly decomposition products like N2 gas. nih.gov
Researchers have developed numerous energetic materials by linking pyrazole rings with other nitrogen-rich heterocycles like tetrazoles and triazoles, or by introducing nitro (-NO2) and azido (B1232118) (-N3) functional groups. mdpi.comacs.orgresearchgate.net Combining pyrazole with oxadiazole or triazole backbones has led to materials with exceptional thermal stability, a critical property for applications in aerospace and deep mining. acs.org These efforts aim to create new explosives, propellants, and pyrotechnics that meet increasing demands for high power, low sensitivity, and environmental compatibility. mdpi.comnih.gov
Below is a data table comparing the properties of several pyrazole-based energetic compounds.
| Compound Name | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Decomposition Temp. (°C) | Key Feature | Reference |
|---|---|---|---|---|---|
| DNPAT | - | 8889 | 314 | Heat-resistant, better performance than HNS | rsc.org |
| Hydroxylammonium salt 7b | - | 8700 | - | Comparable detonation performance to RDX | rsc.org |
| Dipotassium salt 73b | 2.029 | - | 323 | High density and excellent thermal stability | mdpi.com |
| RDX (Reference) | 1.82 | 8795 | 210 | Traditional high-energy explosive | rsc.orgrsc.org |
| HNS (Reference) | 1.74 | 7612 | 318 | Traditional heat-resistant explosive | rsc.org |
Environmental Applications and Sustainability Aspects of Green Synthetic Methodologies for Furo[3,4-c]pyrazole
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. nih.gov For pyrazole and its fused derivatives, this involves developing protocols that utilize green solvents (like water), employ alternative energy sources such as microwave irradiation, or proceed under solvent-free and catalyst-free conditions. thieme-connect.comthieme-connect.comgsconlinepress.com These methods offer significant advantages, including operational simplicity, reduced reaction times, higher yields, and lower costs. gsconlinepress.comresearchgate.net
Aqueous synthesis of fused furopyrazoles has been achieved through four-component domino reactions at room temperature without a catalyst. thieme-connect.com Similarly, microwave-assisted and grinding techniques have been successfully used for the synthesis of pyrazolo[3,4-b]pyridine derivatives, aligning with green chemistry principles by being highly energy-efficient and minimizing waste. nih.gov The use of recyclable organocatalysts and heterogeneous catalysts, such as copper nanoparticles on carbon microspheres, further enhances the sustainability of these synthetic routes for related pyranopyrazole systems. researchgate.netnanobioletters.com Adopting these eco-friendly strategies for the synthesis of furo[3,4-c]pyrazole can significantly reduce the environmental footprint associated with its production and application.
Future Perspectives in Synthetic Method Development for Furo[3,4-c]pyrazole and its Analogs
The future of synthetic chemistry for furo[3,4-c]pyrazole and its analogs lies in the development of more efficient, selective, and sustainable methods. mdpi.com One-pot multicomponent reactions (MCRs) will continue to be a major focus, as they allow for the rapid construction of molecular complexity from simple precursors, which is ideal for creating diverse compound libraries. nih.gov
Emerging trends include the expanded use of novel catalytic systems. Transition-metal-free reactions, such as those using molecular iodine, offer a practical and cost-effective alternative to traditional metal catalysts. mdpi.comnih.gov Furthermore, advancements in C-H activation and functionalization will likely provide new, direct routes to substituted furopyrazoles, avoiding the need for pre-functionalized starting materials. The integration of flow chemistry techniques could also offer improved control over reaction conditions, leading to higher yields and purities while enhancing safety and scalability. Continued exploration of domino and tandem reactions will be crucial for building the fused heterocyclic system in a single, efficient operation. nih.gov
Emerging Trends in Computational Chemistry Applied to Furo[3,4-c]pyrazole Research
Computational chemistry has become an indispensable tool for understanding the structure, properties, and reactivity of molecules like furo[3,4-c]pyrazole. eurasianjournals.comeurasianjournals.com Quantum mechanical methods, especially Density Functional Theory (DFT), are widely used to investigate the electronic structure, molecular geometry, and spectroscopic properties of pyrazole derivatives. nih.govresearchgate.net These calculations provide deep insights that complement experimental findings and guide the rational design of new molecules with desired characteristics. nih.gov
For furo[3,4-c]pyrazole research, DFT can be used to:
Predict Stability and Reactivity: By calculating molecular orbital energies (e.g., HOMO-LUMO gap) and creating molecular electrostatic potential (MEP) maps, researchers can identify reactive sites and predict the molecule's stability and kinetic behavior. nih.gov
Elucidate Reaction Mechanisms: Computational modeling can map out the energy profiles of potential reaction pathways, helping to understand and optimize synthetic routes.
Design Novel Materials: TD-DFT (Time-Dependent DFT) calculations can predict electronic excitation properties and UV-Vis absorption spectra, which is vital for designing new materials for optoelectronic applications. nih.gov
Structure-Property Relationships: Computational studies help establish clear relationships between the molecular structure of pyrazole derivatives and their observed properties, such as the performance of energetic materials or the activity of bioactive compounds. rsc.orgresearchgate.net
The integration of machine learning with computational chemistry is an emerging trend that promises to accelerate the discovery of new furo[3,4-c]pyrazole derivatives by rapidly screening virtual libraries for compounds with specific therapeutic or material properties. eurasianjournals.com
Q & A
Basic Research Questions
What are the critical parameters for optimizing the multi-step synthesis of 1H,4H,6H-furo[3,4-c]pyrazole derivatives?
The synthesis of fused furopyrazole systems requires precise control of reaction conditions. Key parameters include:
- Temperature : Cyclization steps often require reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C to ensure ring closure .
- Catalysts : Lewis acids like ZnCl₂ or Brønsted acids (e.g., H₂SO₄) are critical for facilitating cyclization and reducing side products .
- Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for intermediates to avoid premature decomposition .
Methodological optimization should include kinetic studies and TLC monitoring to track intermediate formation.
Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound derivatives?
Structural validation relies on:
- ¹H/¹³C NMR : Assigns proton environments and distinguishes between tautomeric forms (e.g., 1H vs. 4H configurations) .
- X-ray crystallography : Resolves fused-ring stereochemistry and substituent orientation, particularly for polymorphic forms .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula accuracy, especially for halogenated derivatives (e.g., bromine or fluorine substituents) .
How can researchers design initial biological activity screens for furopyrazole derivatives?
- In vitro assays : Use cancer cell lines (e.g., MCF-7 or HeLa) for cytotoxicity screening via MTT assays, with IC₅₀ calculations to quantify potency .
- Anti-inflammatory models : Measure TNF-α inhibition in LPS-activated macrophages, comparing results to reference compounds like dexamethasone .
- Dose-response curves : Establish activity thresholds (e.g., >50% inhibition at 10 μM) to prioritize leads for further study .
What strategies improve the solubility of this compound for in vitro studies?
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability while enhancing aqueous solubility .
- Sonication : Pre-treat solid samples at 37°C in ultrasonic baths to disrupt crystalline lattices .
- Derivatization : Introduce hydrophilic groups (e.g., -OH or -COOH) via post-synthetic modifications without altering core reactivity .
Advanced Research Questions
How can reaction mechanisms for furopyrazole cyclization be elucidated?
- Kinetic isotope effects (KIE) : Compare rates of deuterated vs. non-deuterated precursors to identify rate-determining steps .
- In situ FT-IR : Monitor intermediate formation (e.g., enolates or carbocations) during cyclization .
- Computational modeling : Use DFT (Density Functional Theory) to simulate transition states and validate proposed pathways (e.g., [3+2] cycloadditions) .
What role does computational modeling play in predicting biological interactions of furopyrazoles?
- Molecular docking : Screen against targets like COX-2 or EGFR kinases to prioritize derivatives for synthesis .
- ADMET prediction : Use tools like SwissADME to estimate bioavailability, blood-brain barrier penetration, and metabolic stability .
- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent electronegativity (e.g., -F or -NO₂) with anti-inflammatory potency .
How does stereochemistry at the fused-ring junction influence biological activity?
- Chiral HPLC : Separate enantiomers and test individual isomers in bioassays to identify active configurations .
- X-ray/NMR correlation : Resolve axial vs. equatorial substituent orientations and link to activity trends (e.g., enhanced TNF-α inhibition with specific stereochemistry) .
- Dynamic resolution : Study racemization under physiological conditions to assess in vivo stability .
How should researchers address contradictions in reported biological activities of furopyrazole derivatives?
- Standardize assays : Replicate studies using identical cell lines, incubation times, and controls to minimize variability .
- Meta-analysis : Compare datasets across publications to identify outliers or confounding factors (e.g., solvent artifacts in cytotoxicity screens) .
- Mechanistic follow-up : Use siRNA knockdown or CRISPR-edited cells to confirm target engagement (e.g., NF-κB pathway validation for anti-inflammatory claims) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
